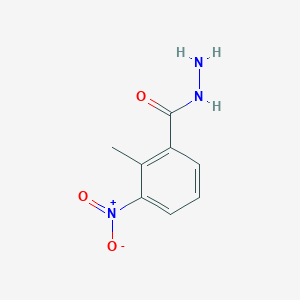

2-Methyl-3-nitrobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRBDIVNHJWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393087 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-83-6 | |

| Record name | 2-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide

CAS Number: 869942-83-6

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzohydrazide, a chemical compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, supported by experimental data and methodologies.

Chemical and Physical Properties

2-Methyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . It belongs to the benzohydrazide class of compounds, which are noted for their diverse biological activities. The structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a hydrazide functional group. The presence of the nitro group and the hydrazide moiety makes it a versatile intermediate for the synthesis of more complex molecules and suggests potential pharmacological applications.

| Property | Value |

| CAS Number | 869942-83-6 |

| Molecular Formula | C₈H₉N₃O₃ |

| Molecular Weight | 195.18 g/mol |

| Synonyms | Benzoic acid, 2-methyl-3-nitro-, hydrazide[1] |

Synthesis

The synthesis of 2-Methyl-3-nitrobenzohydrazide typically proceeds through a two-step process. The first step involves the synthesis of its precursor, 2-methyl-3-nitrobenzoic acid, followed by the conversion of the carboxylic acid to the corresponding hydrazide.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

Several methods have been reported for the synthesis of 2-methyl-3-nitrobenzoic acid. One common approach involves the oxidation of 3-nitro-o-xylene.

Experimental Protocol: Oxidation of 3-Nitro-o-xylene [2]

-

Materials: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

In a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.

-

Add 76 g (0.66 mol) of n-hexanoic acid to the mixture.

-

Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.

-

Gradually raise the temperature to 60 °C and maintain the reaction for 12 hours. Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.

-

Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.

-

Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.

-

The desired product, 2-methyl-3-nitrobenzoic acid, will precipitate and can be collected by suction filtration. This method reportedly yields approximately 20.78 g (87%) of the product.[2]

-

Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. A general method involves the reaction of the corresponding methyl ester with hydrazine hydrate.

Experimental Protocol: General Synthesis of Benzohydrazides [1]

-

Materials: Methyl benzoate (as a representative ester), hydrazine hydrate, ethanol.

-

Procedure (Conventional Method):

-

A mixture of the methyl ester (e.g., methyl 2-methyl-3-nitrobenzoate, 0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours.[1]

-

The reaction mixture is then cooled to room temperature, which should result in the precipitation of the white product.

-

The precipitate is filtered and washed thoroughly with water.

-

-

Procedure (Microwave Method):

-

A mixture of the methyl ester (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a beaker and refluxed at 350 W for 2 minutes in a microwave reactor.[1]

-

1 mL of ethanol is added, and the mixture is subjected to microwave irradiation for an additional minute at 500 W.[1]

-

The resulting white precipitate is washed with water and dried. It can be further purified by recrystallization from ethanol.[1]

-

Potential Biological Activities

While specific biological data for 2-Methyl-3-nitrobenzohydrazide is not extensively available in the reviewed literature, the broader class of benzohydrazide and nitro-containing compounds has demonstrated significant potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzohydrazide derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT 116) and lung carcinoma (A-549) cell lines.[1] For instance, certain 2/3-bromo-N'-(substituted benzylidene) benzohydrazides have exhibited potent anticancer activity, with some compounds showing IC50 values as low as 1.88 µM against HCT 116 cells.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Benzohydrazide derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi.[1] For example, some synthesized N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides displayed greater antibacterial activity compared to their antifungal activity.[1] The structure-activity relationship studies of some steroidal hydrazones revealed that the presence of a 3-nitrobenzohydrazide moiety was beneficial for antibacterial activity.[3]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of 2-Methyl-3-nitrobenzohydrazide, standard in vitro assays can be employed.

Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: Human cancer cell lines such as HCT-116 (colon) or A-549 (lung).

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of 2-Methyl-3-nitrobenzohydrazide and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in a 96-well microtiter plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the synthesis of the precursor to the biological evaluation of 2-Methyl-3-nitrobenzohydrazide.

Caption: Workflow for the synthesis and evaluation of 2-Methyl-3-nitrobenzohydrazide.

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrobenzohydrazide is a small molecule of interest in medicinal chemistry and organic synthesis. As a derivative of the versatile benzohydrazide scaffold, it holds potential for a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential therapeutic applications based on the known activities of related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on its precursors and analogous structures to provide a thorough characterization.

Chemical Properties

Direct experimental data for the physicochemical properties of 2-Methyl-3-nitrobenzohydrazide are not widely available in published literature. However, its basic molecular properties have been determined, and estimations for other properties can be made by examining its precursors and related compounds.

Core Properties

The fundamental molecular properties of 2-Methyl-3-nitrobenzohydrazide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 195.18 g/mol | --INVALID-LINK-- |

| CAS Number | 869942-83-6 | --INVALID-LINK-- |

| Synonyms | Benzoic Acid, 2-Methyl-3-Nitro-, Hydrazide | --INVALID-LINK-- |

Physicochemical Properties (Comparative Analysis)

While specific experimental values for 2-Methyl-3-nitrobenzohydrazide are not available, the properties of its immediate precursor, 2-Methyl-3-nitrobenzoic acid, can provide some insight into its expected physical state and solubility.

| Property | 2-Methyl-3-nitrobenzoic acid (Precursor) | Expected for 2-Methyl-3-nitrobenzohydrazide |

| Appearance | Fine needles or light beige powder | Likely a solid at room temperature |

| Melting Point | 182-184 °C | Expected to be a solid with a distinct melting point |

| Boiling Point | Not available | Not readily available |

| Solubility | Insoluble in water | Likely soluble in polar organic solvents |

Disclaimer: The data for 2-Methyl-3-nitrobenzohydrazide in the table above are estimations based on the properties of its precursor and the general characteristics of benzohydrazide compounds. Experimental verification is required for precise determination.

Synthesis of 2-Methyl-3-nitrobenzohydrazide

The synthesis of 2-Methyl-3-nitrobenzohydrazide is a multi-step process that begins with the nitration of m-toluic acid, followed by esterification, and finally, hydrazinolysis.

Synthesis Workflow

Caption: Synthesis workflow for 2-Methyl-3-nitrobenzohydrazide.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

This protocol is adapted from the nitration of m-toluic acid.

-

Materials:

-

m-Toluic acid

-

Fuming nitric acid

-

-

Procedure:

-

In a flask equipped with a stirrer and maintained at -10°C, slowly add m-toluic acid to constantly stirred fuming nitric acid.

-

Maintain the temperature at -10°C for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to obtain the crude 2-Methyl-3-nitrobenzoic acid.

-

The crude product can be further purified by recrystallization.

-

Step 2: Synthesis of Methyl 2-methyl-3-nitrobenzoate

This protocol describes the esterification of the product from Step 1.

-

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Methanol

-

Thionyl chloride

-

-

Procedure:

-

To a solution of methanol at 0-10°C, add thionyl chloride dropwise.

-

Add solid 2-Methyl-3-nitrobenzoic acid to the solution and heat to reflux overnight.

-

Distill the reaction mixture until the pot temperature reaches approximately 73°C.

-

After cooling, add water and adjust the pH to 7 with a sodium hydroxide solution.

-

Collect the product, Methyl 2-methyl-3-nitrobenzoate, by filtration, wash with water, and air dry.

-

Step 3: Synthesis of 2-Methyl-3-nitrobenzohydrazide

This is a general procedure for the synthesis of benzohydrazides.

-

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

Hydrazine hydrate

-

Methanol (as solvent)

-

-

Procedure:

-

In a round-bottomed flask, dissolve Methyl 2-methyl-3-nitrobenzoate in methanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours (typically 2-6 hours), monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-Methyl-3-nitrobenzohydrazide, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water or ethanol, and dry to obtain the final product.

-

Spectral Data (Comparative Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Methyl-3-nitrobenzohydrazide is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazide protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the methyl group on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

-

N-H stretching: Around 3200-3400 cm⁻¹ from the hydrazide group.

-

C=O stretching: Around 1640-1680 cm⁻¹ from the amide carbonyl group.

-

N-O stretching (asymmetric and symmetric): Around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ from the nitro group.

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group around 2850-2960 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 195.18. Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the benzene ring.

Disclaimer: The spectral data information provided is predictive and based on the analysis of similar compounds. Experimental acquisition of spectra is necessary for definitive structural confirmation.

Potential Biological Activities

While no specific biological activities have been reported for 2-Methyl-3-nitrobenzohydrazide, the benzohydrazide scaffold is a well-known pharmacophore with a broad range of therapeutic properties.[1]

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms. For instance, some hydrazides are known to inhibit mycolic acid synthesis in mycobacteria, a key component of their cell wall.

Anticancer Activity

Several benzohydrazide derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.

Other Potential Activities

The benzohydrazide class of compounds has also been associated with a variety of other biological activities, including:

-

Anti-inflammatory

-

Anticonvulsant

-

Antiviral

-

Antitubercular

Further research is necessary to determine if 2-Methyl-3-nitrobenzohydrazide exhibits any of these therapeutic properties and to elucidate its specific mechanisms of action.

Conclusion

2-Methyl-3-nitrobenzohydrazide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data on its properties are currently limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, detailing a reliable synthetic route, and outlining its potential biological relevance based on the well-established activities of the benzohydrazide family. Future studies should focus on the experimental determination of its physicochemical and spectral properties, as well as a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-3-nitrobenzohydrazide

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 2-Methyl-3-nitrobenzohydrazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on its chemical class and precursors. This guide is intended to serve as a foundational resource for research and development professionals.

Molecular Identity and Physicochemical Properties

2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a hydrazide functional group.[1] Its structural identifiers and basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 869942-83-6 | [1][2] |

| Molecular Formula | C₈H₉N₃O₃ | [1][2] |

| Molecular Weight | 195.18 g/mol | [2] |

| IUPAC Name | 2-methyl-3-nitrobenzohydrazide | [1] |

| SMILES | Cc1c(cccc1N(=O)=O)C(=O)NN | [1] |

| InChI | InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | [1] |

| Synonyms | Benzoic Acid, 2-Methyl-3-Nitro-, Hydrazide | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-3-nitrobenzohydrazide typically proceeds through a two-step process starting from 2-Methyl-3-nitrobenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final hydrazide product.

Caption: Proposed synthesis workflow for 2-Methyl-3-nitrobenzohydrazide.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the synthesis of methyl esters and their subsequent conversion to benzohydrazides.[3][4]

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate [4]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-nitrobenzoic acid (1 equivalent).

-

Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to act as both solvent and reactant.

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 2-methyl-3-nitrobenzoate.

Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide [3]

-

Setup: In a round-bottom flask, dissolve Methyl 2-methyl-3-nitrobenzoate (1 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (e.g., 1.2-1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon cooling.

-

Isolation: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the white precipitate by filtration, wash thoroughly with cold water or ethanol, and dry under vacuum to obtain the final product, 2-Methyl-3-nitrobenzohydrazide.

Spectroscopic Characterization (Inferred)

While specific spectroscopic data for 2-Methyl-3-nitrobenzohydrazide is not available, its structure can be inferred by comparing the known spectra of its precursor, 2-Methyl-3-nitrobenzoic acid, with the expected characteristic signals for a hydrazide moiety.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups. The transition from the carboxylic acid to the hydrazide involves distinct changes.

Caption: Logical workflow for functional group identification via IR spectroscopy.

Table of Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | 2-Methyl-3-nitrobenzoic Acid (Expected) | 2-Methyl-3-nitrobenzohydrazide (Predicted) | Characteristic Change |

| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 | Absent | Disappearance |

| N-H Stretch (Hydrazide) | Absent | Two bands, ~3200-3400 | Appearance |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | No significant change |

| Aliphatic C-H Stretch (CH₃) | ~2850-2960 | ~2850-2960 | No significant change |

| C=O Stretch | ~1700 (Dimer) | ~1650 (Amide I) | Shift to lower wavenumber |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 | No significant change |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | No significant change |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Data for 2-Methyl-3-nitrobenzoic Acid [5][6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.5-8.0 | Multiplet | 3H | Aromatic protons |

| ~2.5 | Singlet | 3H | -CH₃ |

Predicted ¹H NMR Changes for 2-Methyl-3-nitrobenzohydrazide:

-

The broad -COOH proton signal will disappear.

-

New signals for the -NH and -NH₂ protons will appear, typically as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The -NH₂ signal would integrate to 2H and the -CONH- signal to 1H.

-

The aromatic and methyl proton signals are expected to remain in similar regions, with slight shifts due to the change in the electronic environment of the substituent.

Potential Biological Activity and Research Applications

Benzohydrazide and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][7] The presence of the nitro group can also contribute to biological activity, as seen in various nitroaromatic drugs.[8]

Anticancer Potential

Many hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] Proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] Some derivatives have been shown to activate key apoptotic enzymes like caspase-3.[7]

Caption: Hypothesized apoptotic signaling pathway for benzohydrazides.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic potential of a compound against cancer cell lines.[7]

-

Cell Seeding: Harvest cancer cells (e.g., MCF-7, HeLa) and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

2-Methyl-3-nitrobenzohydrazide is a compound of interest due to the established biological activities of the benzohydrazide scaffold. This guide provides a foundational understanding of its structure, a reliable synthesis route, and predicted characterization data.

Future research should focus on:

-

Complete Synthesis and Characterization: Performing the proposed synthesis and obtaining complete, unambiguous experimental data from NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

-

Biological Screening: Evaluating the compound's efficacy against a panel of cancer cell lines and microbial strains to confirm the activities suggested by its chemical class.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies should elucidate the specific molecular targets and signaling pathways involved.

References

- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Synthesis of 2-Methyl-3-nitrobenzohydrazide

An In-Depth Technical Guide to the

Introduction

2-Methyl-3-nitrobenzohydrazide is a substituted aromatic hydrazide, a class of compounds recognized for its versatile role as a synthon in the development of various heterocyclic systems and as a scaffold in medicinal chemistry. The strategic placement of the methyl and nitro groups on the benzene ring influences the molecule's electronic properties and steric configuration, making it a valuable intermediate for drug discovery and materials science professionals. This guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-3-nitrobenzohydrazide, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

The synthesis originates from the commercially available precursor, 2-methyl-3-nitrobenzoic acid, and proceeds through the activation of its carboxylic acid moiety. Two primary, industrially relevant routes are detailed: the formation of an acyl chloride intermediate and the synthesis via a methyl ester intermediate. Each pathway offers distinct advantages concerning reaction kinetics, reagent handling, and scalability, providing researchers with flexible options to suit their specific laboratory context.

Overall Synthetic Workflow

The synthesis of 2-Methyl-3-nitrobenzohydrazide is a multi-step process beginning with the foundational precursor, 2-Methyl-3-nitrobenzoic acid. The overall strategy involves activating the carboxylic acid group to facilitate nucleophilic attack by hydrazine. This guide delineates two effective pathways branching from this common precursor.

Caption: Overall synthetic strategy for 2-Methyl-3-nitrobenzohydrazide.

Part 1: The Foundational Precursor: 2-Methyl-3-nitrobenzoic Acid

The cornerstone of this synthesis is 2-methyl-3-nitrobenzoic acid (CAS: 1975-50-4).[1] This compound is typically synthesized through the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.[2][3] For the purpose of this guide, we begin with the assumption that high-purity 2-methyl-3-nitrobenzoic acid is the starting material.

Table 1: Physicochemical Properties of 2-Methyl-3-nitrobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][4] |

| Appearance | Fine needles or light beige powder | [4] |

| Melting Point | 182-184 °C (360-363 °F) | [4] |

| Solubility | Sparingly soluble in water | [4] |

Part 2: Activation of the Carboxylic Acid Moiety

The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is generally inefficient. The hydroxyl group of the carboxyl function is a poor leaving group and requires conversion into a more reactive species. This is achieved by transforming it into either an ester or an acyl chloride.

Route A: Esterification to Methyl 2-methyl-3-nitrobenzoate

This route involves a classic Fischer esterification, an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[5] Using an excess of methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product side.

Mechanism Rationale: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Caption: Workflow for Fischer Esterification.

Detailed Experimental Protocol (Route A):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).

-

Reagent Addition: Add anhydrous methanol (e.g., 80 mL) to the flask. For every 20 mL of methanol, cautiously add 1 mL of concentrated sulfuric acid while stirring.[5]

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water (e.g., 200 mL). The crude ester will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from methanol to yield pure Methyl 2-methyl-3-nitrobenzoate (CAS: 59382-59-1), which has a melting point of 62-65 °C.

Route B: Conversion to 2-Methyl-3-nitrobenzoyl Chloride

This method employs a potent chlorinating agent, thionyl chloride (SOCl₂), to convert the carboxylic acid into a highly reactive acyl chloride.[6][7] This reaction is rapid and typically goes to completion, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture.

Mechanism Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is unstable; the chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. This irreversible step makes this method highly efficient.

Caption: Workflow for Acyl Chloride Formation.

Detailed Experimental Protocol (Route B):

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with 2-methyl-3-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 50 mL). A catalytic amount of dimethylformamide (DMF) (1 drop) can be added to accelerate the reaction.[7]

-

Reflux: Heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.[6][7]

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure.[6] The resulting residue is 2-methyl-3-nitrobenzoyl chloride, which is often used in the next step without further purification.

Part 3: The Final Step -

The final step involves the reaction of the activated intermediate with hydrazine. Hydrazine (N₂H₄) is a potent nucleophile due to the "alpha effect"—the presence of adjacent lone pairs of electrons enhances its nucleophilicity.[8]

Method A: Hydrazinolysis of Methyl 2-methyl-3-nitrobenzoate

The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). The methoxy group (-OCH₃) is displaced by the hydrazinyl group (-NHNH₂).

Detailed Experimental Protocol (Method A):

-

Reaction Setup: Dissolve Methyl 2-methyl-3-nitrobenzoate (e.g., 5.0 g, 25.6 mmol) in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.5 eq, 1.9 mL, 38.4 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. The progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product, 2-Methyl-3-nitrobenzohydrazide (CAS: 869942-83-6), often precipitates out of the solution.[9] The solid can be collected by filtration, washed with cold ethanol, and dried.

Method B: Reaction of 2-Methyl-3-nitrobenzoyl Chloride with Hydrazine

This reaction is typically very fast and exothermic due to the high reactivity of the acyl chloride. It should be performed with caution and efficient cooling.

Detailed Experimental Protocol (Method B):

-

Reaction Setup: Prepare a solution of hydrazine hydrate (2 equivalents to the acyl chloride) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a flask placed in an ice bath (0 °C).

-

Reagent Addition: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in the same solvent and add it dropwise to the chilled hydrazine solution with vigorous stirring. A base like triethylamine can be added to scavenge the HCl byproduct.[10]

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C or room temperature.[11]

-

Work-up and Isolation: The reaction mixture can be washed with water to remove hydrazine salts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure 2-methyl-3-nitrobenzohydrazide.

Table 2: Properties of the Target Compound

| Property | Value | Source |

| Chemical Name | 2-methyl-3-nitrobenzohydrazide | [9] |

| CAS Number | 869942-83-6 | [9] |

| Molecular Formula | C₈H₉N₃O₃ | [9] |

| Molecular Weight | 195.18 g/mol | [9] |

Conclusion

The synthesis of 2-methyl-3-nitrobenzohydrazide is reliably achieved from 2-methyl-3-nitrobenzoic acid through two primary pathways. The choice between the ester (Route A) and acyl chloride (Route B) intermediates depends on the desired reaction conditions, safety considerations, and available equipment. The acyl chloride route is faster and higher-yielding but requires careful handling of corrosive and moisture-sensitive reagents. The ester route is milder and uses less hazardous materials, making it suitable for various laboratory settings. Both routes culminate in the effective nucleophilic substitution by hydrazine to yield the target hydrazide, a valuable building block for further chemical exploration.

References

- 1. mahavirsynthesis.com [mahavirsynthesis.com]

- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 3. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. prepchem.com [prepchem.com]

- 7. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide on 2-Methyl-3-nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrobenzohydrazide is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its benzohydrazide core structure is found in various biologically active molecules, suggesting its potential for further investigation. This technical guide provides a comprehensive overview of the available information on the solubility of 2-Methyl-3-nitrobenzohydrazide, a critical parameter for its handling, formulation, and biological testing. Due to the current lack of specific quantitative solubility data in the public domain, this document presents a detailed experimental protocol for its determination. Furthermore, a potential signaling pathway for its biological activity is proposed based on the known mechanisms of related compounds.

Solubility of 2-Methyl-3-nitrobenzohydrazide

To facilitate further research and development, the following table is provided as a template for researchers to populate with experimentally determined solubility data.

Table 1: Quantitative Solubility Data for 2-Methyl-3-nitrobenzohydrazide

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-Methyl-3-nitrobenzohydrazide using the isothermal equilibrium method, a common and reliable technique.

Objective: To determine the saturation solubility of 2-Methyl-3-nitrobenzohydrazide in various solvents at a controlled temperature.

Materials:

-

2-Methyl-3-nitrobenzohydrazide (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methyl-3-nitrobenzohydrazide to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 2-Methyl-3-nitrobenzohydrazide.

-

Calculate the solubility in mg/mL.

-

Alternative Quantification (HPLC/UV-Vis):

-

Prepare a series of standard solutions of 2-Methyl-3-nitrobenzohydrazide of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Calculate the concentration of the saturated solution, and from this, the solubility.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements for each solvent and temperature, along with the standard deviation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Hypothetical Signaling Pathway

Benzohydrazide derivatives have been reported to exhibit anticancer activity through the induction of apoptosis. While the specific mechanism for 2-Methyl-3-nitrobenzohydrazide has not been elucidated, a plausible signaling pathway to investigate would be the intrinsic apoptosis pathway, which involves the mitochondria and caspase activation.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with 2-Methyl-3-nitrobenzohydrazide. While quantitative solubility data is currently unavailable, the provided experimental protocol offers a robust framework for its determination. The outlined hypothetical signaling pathway provides a starting point for investigating the compound's potential biological mechanisms of action. Further research to generate empirical data is essential to fully characterize the physicochemical and pharmacological properties of 2-Methyl-3-nitrobenzohydrazide and to unlock its potential in drug discovery and development.

Technical Guide on the Safety Profile of 2-Methyl-3-nitrobenzohydrazide

To: Researchers, Scientists, and Drug Development Professionals

From: Chemical Safety Analysis Group

Subject: In-depth Technical Guide on the Safety Data for 2-Methyl-3-nitrobenzohydrazide (CAS 869942-83-6)

Disclaimer: This document is intended for informational purposes for a professional audience. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Executive Summary

This technical guide addresses the safety profile of 2-Methyl-3-nitrobenzohydrazide. A comprehensive search for a detailed Safety Data Sheet (SDS) for this specific compound (CAS 869942-83-6) did not yield a publicly available document containing quantitative toxicological data or detailed experimental protocols. Chemical suppliers identify the compound as a potential irritant, but specific data is lacking.

To provide a functional safety assessment for laboratory professionals, this guide employs a "read-across" approach. We have gathered and summarized publicly available safety data for two closely related structural analogs: 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) and 2-Methyl-3-nitrobenzamide (CAS 290366-59-5). This methodology allows for the estimation of potential hazards and informs precautionary measures in the absence of direct data. The information presented herein should be used as a conservative basis for risk assessment and laboratory safety procedures.

Identification of the Target Compound

While a full SDS is unavailable, the basic identifiers for the target compound have been compiled.

| Identifier | Data | Source |

| Chemical Name | 2-Methyl-3-nitrobenzohydrazide | CymitQuimica[1] |

| CAS Number | 869942-83-6 | Multiple Sources[2][3] |

| Molecular Formula | C₈H₉N₃O₃ | CymitQuimica[1] |

| Molecular Weight | 195.18 g/mol | Multiple Sources |

| Known Hazard | Irritant | Vendor Information |

Hazard Assessment via Structural Analogs

Due to the absence of specific safety data for 2-Methyl-3-nitrobenzohydrazide, a hazard assessment has been constructed based on the known profiles of two structural analogs. This "read-across" is a common practice in toxicology for estimating the properties of a substance when data is insufficient. The chosen analogs share the core 2-methyl-3-nitrophenyl moiety, suggesting similar reactivity and biological interaction profiles.

Caption: Logical workflow for hazard assessment using a read-across approach.

GHS Hazard Classification of Structural Analogs

The following table summarizes the Globally Harmonized System (GHS) classifications for the selected analogs. It is prudent to assume that 2-Methyl-3-nitrobenzohydrazide may exhibit a similar hazard profile.

| Hazard Class | 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) | 2-Methyl-3-nitrobenzamide (CAS 290366-59-5) |

| Acute Toxicity, Oral | Not Classified | Category 4 (Harmful if swallowed)[4] |

| Acute Toxicity, Dermal | Not Classified | Category 4 (Harmful in contact with skin)[4] |

| Acute Toxicity, Inhalation | Not Classified | Category 4 (Harmful if inhaled)[4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][6] | Category 2 (Causes skin irritation)[4] |

| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation)[5][6] | Category 2A (Causes serious eye irritation)[4] |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation)[5][6] | Category 3 (May cause respiratory irritation)[7] |

| Signal Word | Warning [5][6] | Warning [4] |

Hazard Statements (H-Statements):

Physical and Chemical Properties of Structural Analogs

Limited experimental data is available. The following properties are reported for the analogs and provide an estimation for handling and storage considerations.

| Property | 2-Methyl-3-nitrobenzoic acid | 2-Methyl-3-nitrobenzamide |

| Physical State | Fine needles or light beige powder[8] | Solid |

| Molecular Weight | 181.15 g/mol | 180.16 g/mol [4] |

| Melting Point | 182-184 °C | No data available |

| Solubility | Insoluble in water[8] | No data available |

| Stability | Stable under recommended storage conditions.[5] | No data available |

Experimental Protocols: First-Aid Measures

No specific experimental protocols for toxicity studies on 2-Methyl-3-nitrobenzohydrazide were found. However, the first-aid measures recommended for its structural analogs are consistent and should be adopted as a standard procedure.

| Exposure Route | Recommended First-Aid Protocol | Source |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] May cause respiratory irritation.[6] | ECHEMI[6], Thermo Fisher[5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][9] | ECHEMI[6], FUJIFILM Wako[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9] | ECHEMI[6], FUJIFILM Wako[9] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[10][11] | Fisher Scientific[10][11] |

Recommended Handling and Personal Protective Equipment (PPE)

Based on the hazard assessment, the following experimental workflow and PPE are mandatory when handling 2-Methyl-3-nitrobenzohydrazide.

Caption: Recommended workflow for safely handling 2-Methyl-3-nitrobenzohydrazide.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended if there is a risk of splashing or significant dust generation.[12][13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[12] Inspect gloves before use and change them immediately if contamination occurs.

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[12]

-

Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[10] Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][6]

End of Guide

References

- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-Methyl-3-nitrobenzamide | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. americanchemistry.com [americanchemistry.com]

The Biological Versatility of 2-Methyl-3-nitrobenzohydrazide and its Derivatives: A Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy for enhancing or modulating pharmacological effects.[3][4] This technical guide provides a comprehensive analysis of the synthesis, characterization, and potential biological activities of 2-Methyl-3-nitrobenzohydrazide and its derivatives. By examining the structure-activity relationships of analogous compounds, we elucidate the scientific rationale for investigating this specific chemical entity. This document serves as a foundational resource for researchers, offering detailed experimental protocols and future perspectives to guide the exploration of this promising scaffold in drug discovery and development.

Introduction: The Strategic Combination of Benzohydrazide and a Nitro Moiety

Hydrazides and their derivatives, particularly hydrazones, have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] The core benzohydrazide structure (C₇H₈N₂O) acts as a versatile pharmacophore, readily derivatized to fine-tune its therapeutic properties.[1][2] Its derivatives have demonstrated efficacy as antibacterial, antifungal, anticancer, and antimycobacterial agents.[1][5]

The nitro group (NO₂) is a unique functional group that profoundly influences a molecule's electronic properties and biological activity. It often functions as a bio-activatable "pro-drug" element. In anaerobic environments, characteristic of many pathogenic bacteria and hypoxic tumor microenvironments, the nitro group can be enzymatically reduced to generate cytotoxic nitroso and nitro anion radicals.[3] These reactive species can induce cellular damage by covalently binding to DNA and proteins, leading to cell death.[3] This mechanism is the basis for the activity of well-known nitro-containing drugs like metronidazole.[4]

The specific substitution pattern of 2-Methyl-3-nitrobenzohydrazide is of particular interest. The ortho-methyl group can influence the conformation and steric profile of the molecule, potentially affecting its binding to biological targets. The meta-nitro group's position influences the electronic distribution across the aromatic ring. This guide will explore the synergistic potential of these structural features, projecting the biological profile of this novel compound class based on robust data from closely related analogues.

Synthesis and Characterization: A Modular Approach

The synthesis of 2-Methyl-3-nitrobenzohydrazide and its derivatives is a logical, multi-step process that allows for modular diversification.

Synthesis Pathway Overview

The overall synthetic workflow involves the oxidation of a commercially available precursor, conversion to the core hydrazide, and subsequent derivatization to hydrazones, which often exhibit enhanced biological activity.

Caption: General workflow for synthesizing hydrazone derivatives.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The key precursor is synthesized via the oxidation of 3-nitro-o-xylene. Various methods exist, including oxidation with potassium permanganate or catalytic oxidation using air or hydrogen peroxide, which are considered greener alternatives.[6][7]

Exemplary Protocol: Catalytic Oxidation

-

To a reaction vessel, add 3-nitro-o-xylene, an organic solvent (e.g., hexanoic acid), and a catalyst system (e.g., cobalt (II) acetate and manganese (II) acetate).[6]

-

Heat the mixture to the desired temperature (e.g., 60-100°C).

-

Slowly introduce an oxidizing agent, such as hydrogen peroxide or gaseous oxygen.[6][7]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the product is isolated by basification to dissolve the carboxylic acid, separation of the organic layer, followed by acidification of the aqueous layer to precipitate the 2-methyl-3-nitrobenzoic acid product.[6]

Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide

The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate to ensure high yields and purity.

Exemplary Protocol: Hydrazinolysis

-

The synthesized 2-Methyl-3-nitrobenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

-

The resulting ester (1 equivalent) is dissolved in a suitable alcohol (e.g., ethanol).

-

Hydrazine hydrate (1.2-1.5 equivalents) is added to the solution.[1]

-

The mixture is refluxed for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After cooling, the resulting white precipitate of 2-Methyl-3-nitrobenzohydrazide is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.[1]

Step 3: Synthesis of Hydrazone Derivatives

The hydrazide's free amino group (-NH₂) is a nucleophile that readily reacts with the electrophilic carbon of aldehydes and ketones to form stable hydrazone derivatives (-N=CH-R). This reaction is a cornerstone for creating chemical libraries with diverse biological activities.[8][9]

Caption: Condensation reaction to form a hydrazone derivative.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups (e.g., C=O of hydrazide, N-H stretching, C-NO₂ stretching).[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the arrangement of protons and carbons.[8][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]

Projected Biological Activities and Structure-Activity Relationships

While direct experimental data on 2-Methyl-3-nitrobenzohydrazide is emerging, a robust prediction of its biological potential can be formulated by analyzing structurally related compounds.

Antimicrobial and Antifungal Activity

Benzohydrazide derivatives are well-documented antimicrobial agents.[5][10] The presence of a nitro group is expected to confer significant activity. For instance, 3-NO₂ substituted benzohydrazide compounds have demonstrated antifungal efficacy against Mucor sp.[5] The mechanism is likely rooted in the intracellular reduction of the nitro group, creating reactive nitrogen species that induce oxidative stress and damage critical cellular components like DNA and proteins.[3]

Table 1: Antimicrobial Activity of Structurally Related Benzohydrazide Derivatives

| Compound/Derivative | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | High antifungal potential (pMICan > 14) | [8] |

| Various Benzohydrazide Derivatives | S. aureus, E. coli, B. subtilis, P. aeruginosa | Desired antibacterial activities observed | [10] |

| 3-Methyl-4-nitrobenzoate Derivatives | C. guilliermondii | MIC values as low as 31 µM | [11] |

| Hydrazine-based compounds | Candida albicans (including resistant strains) | Significant fungicidal activity | [12] |

| 2-Acylbenzohydroquinones | Candida sp., Aspergillus fumigatus | MIC values ranging from 2 to 16 µg/mL |[13] |

The combination of the hydrazide core with the nitro functional group positions these compounds as strong candidates for development as novel antimicrobial and antifungal agents.[9]

Anticancer Activity

The anticancer potential of benzohydrazide and nitroaromatic compounds is significant.[1][14] Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[14][15] For example, pyrrolyl benzohydrazide derivatives have shown potent activity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[15]

Mechanism of Action: The anticancer action of such compounds is often multifactorial.

-

Kinase Inhibition: Many heterocyclic compounds, including those with structures analogous to benzodiazines, act as inhibitors of protein kinases and receptor tyrosine kinases, which are critical for cancer cell proliferation and survival.[16]

-

Apoptosis Induction: Nitro-containing compounds can induce apoptosis (programmed cell death) in tumor cells. For example, 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives trigger apoptosis by disrupting key protein-protein interactions in signaling pathways.[17]

-

Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. A pyrrolyl benzohydrazide derivative was found to cause significant cell cycle arrest at the G2/M phase in A549 lung cancer cells.[15]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. viva-technology.org [viva-technology.org]

- 6. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]

- 16. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Benzohydrazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold, a versatile pharmacophore, has emerged as a focal point in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of benzohydrazide derivatives, their potential therapeutic applications, underlying mechanisms of action, and detailed experimental methodologies for their synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Therapeutic Landscape of Benzohydrazide Derivatives

Benzohydrazide derivatives have demonstrated significant promise across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. Their biological activity is largely attributed to the presence of the toxophoric N-N bond and the ability to form stable hydrazone linkages, allowing for diverse structural modifications to modulate their pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

A substantial body of research has highlighted the potent anti-proliferative effects of benzohydrazide derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 Value | Reference |

| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides | HCT 116 (Colon) | Compound 4 : 1.88 ± 0.03 µM | [1] |

| N'-(substituted)-4-(butan-2-ylideneamino) benzohydrazides | Human Colorectal Cancer | Compound 14 : 37.71 µM | [1] |

| N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides | HCT116 (Colon) | Compound 20 : 19 µg/cm³ | [1] |

| N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides | MCF7 (Breast) | Compound 20 : 18 µg/cm³ | [1] |

| N'-(substituted)-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | HCT116 (Colon) | Compound 7 : 14.90 µM | [1] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Benzohydrazide derivatives have shown considerable efficacy against a range of pathogenic bacteria and fungi.

Notably, the benzohydrazide moiety is a core component of isoniazid, a first-line antitubercular drug. This has inspired the development of numerous benzohydrazide analogs with potent activity against Mycobacterium tuberculosis.

Quantitative Data on Antitubercular Activity:

| Compound Class | Strain | Activity | Reference |

| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | M. tuberculosis H37Rv | Compounds 5c & 5d were most potent | [2][3] |

Beyond tuberculosis, benzohydrazides have demonstrated broad-spectrum antibacterial and antifungal properties.

Quantitative Data on Antifungal Activity:

| Compound Class | Fungal Strain | pMICan Value | Reference |

| N'-(substituted)-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | Aspergillus niger | Compound 14 : 2.10 µM/ml | The Pharma Innovation Journal |

Mechanisms of Action

The diverse therapeutic effects of benzohydrazides are a consequence of their interaction with various molecular targets and signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Several anticancer benzohydrazide derivatives have been shown to target the EGFR signaling pathway, which is frequently dysregulated in cancer. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-3-nitrobenzohydrazide: A Technical Review of its Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrobenzohydrazide is a small molecule of interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted benzene ring with methyl and nitro groups, appended to a hydrazide moiety, suggests a potential for diverse biological activities and utility as a chemical intermediate. This technical guide provides a comprehensive review of the available literature on 2-Methyl-3-nitrobenzohydrazide, focusing on its synthesis, chemical properties, and predicted biological relevance. Due to the limited direct experimental data on this specific compound, this review extrapolates from established chemical principles and the known activities of structurally related molecules.

Introduction

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a nitro group onto the benzene ring can significantly influence the electronic and steric properties of the molecule, often enhancing its biological efficacy or modifying its mechanism of action. The additional presence of a methyl group can further modulate its pharmacokinetic and pharmacodynamic profile. This review focuses on the specific derivative, 2-Methyl-3-nitrobenzohydrazide, providing a detailed overview for researchers interested in its potential applications.

Chemical Properties and Data

While specific experimental data for 2-Methyl-3-nitrobenzohydrazide is scarce in the public domain, its fundamental chemical properties can be reliably predicted and are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₃ | ChemBK[1] |

| Molecular Weight | 195.18 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 869942-83-6 | ChemBK[1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | General chemical principles |

Synthesis of 2-Methyl-3-nitrobenzohydrazide

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The synthesis of 2-Methyl-3-nitrobenzoic acid has been reported through the oxidation of 3-nitro-o-xylene.

Experimental Protocol:

-

Reaction: Oxidation of 3-nitro-o-xylene.

-

Reagents: 3-nitro-o-xylene, an oxidizing agent (e.g., potassium permanganate or nitric acid), and a suitable solvent. A patented method utilizes oxygen or air as the oxidant in the presence of a catalyst.[3]

-

Procedure (based on a patented method): To a reactor, add 3-nitro-o-xylene, an organic solvent, and a catalyst. Introduce oxygen gas and carry out the oxidation at a temperature of 90-100 °C. The reaction is monitored until the concentration of 3-nitro-o-xylene is less than 1%. The crude product is obtained by cooling and filtration. Purification is achieved by conventional alkalization, active carbon decoloration, and acidification to yield the final 2-Methyl-3-nitrobenzoic acid product.[3]

-

Yield: Reported yields are up to 80%.[3]

Step 2: Conversion of 2-Methyl-3-nitrobenzoic Acid to 2-Methyl-3-nitrobenzohydrazide

The conversion of a carboxylic acid to a benzohydrazide is a standard transformation, typically proceeding through an ester intermediate.

Proposed Experimental Protocol:

-

Esterification:

-

Reaction: Fischer esterification of 2-Methyl-3-nitrobenzoic acid.

-

Reagents: 2-Methyl-3-nitrobenzoic acid, excess methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Procedure: Dissolve 2-Methyl-3-nitrobenzoic acid in methanol and add the acid catalyst. Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the excess acid, and remove the methanol under reduced pressure. Extract the methyl 2-methyl-3-nitrobenzoate with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. The ester can be purified by column chromatography or recrystallization.[4][5]

-

-

Hydrazinolysis:

-

Reaction: Reaction of methyl 2-methyl-3-nitrobenzoate with hydrazine hydrate.

-

Reagents: Methyl 2-methyl-3-nitrobenzoate, hydrazine hydrate, and a solvent like ethanol.

-

Procedure: Dissolve the methyl 2-methyl-3-nitrobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.[6] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-Methyl-3-nitrobenzohydrazide, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol or water, and dried.[6] If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

-

The overall synthetic workflow is depicted in the following diagram:

References

The Enigmatic Journey of 2-Methyl-3-nitrobenzohydrazide: An Uncharted History

Despite a thorough investigation into the discovery and history of 2-Methyl-3-nitrobenzohydrazide, it appears this compound remains largely undocumented in the public scientific literature. Our comprehensive search of established chemical databases and scholarly articles yielded no specific information regarding its initial synthesis, historical development, or any dedicated research into its biological activities or mechanisms of action.

The current body of scientific knowledge extensively covers related compounds, particularly its precursor, 2-methyl-3-nitrobenzoic acid. The synthesis and chemical properties of this acid are well-documented, with various methods reported for its preparation from starting materials like 3-nitro-o-xylene. However, the subsequent conversion to 2-Methyl-3-nitrobenzohydrazide and any subsequent investigations into its potential applications are not described.

While the broader class of benzohydrazides, to which 2-Methyl-3-nitrobenzohydrazide belongs, has attracted considerable interest in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties, specific data for this particular derivative is absent. There are no published studies detailing its effects on biological systems, any potential signaling pathway interactions, or quantitative data from experimental evaluations.

Consequently, the core requirements for a technical guide—including a historical account, quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of available information. The discovery and history of 2-Methyl-3-nitrobenzohydrazide represent an unexplored area within the chemical sciences, awaiting future research to elucidate its properties and potential applications.

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Methyl-3-nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for 2-Methyl-3-nitrobenzohydrazide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a probable synthetic route and offers predicted spectroscopic characteristics based on analogous compounds and first principles.

Molecular Profile

| Property | Value |

| Molecular Formula | C₈H₉N₃O₃[1] |

| Molecular Weight | 195.18 g/mol [1] |

| IUPAC Name | 2-Methyl-3-nitrobenzohydrazide |

| CAS Number | 869942-83-6[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-3-nitrobenzohydrazide. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet (broad) | 1H | -NH- |

| ~7.8 - 8.2 | Multiplet | 3H | Aromatic-H |

| ~4.5 | Singlet (broad) | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~148 | C-NO₂ |

| ~135 | Aromatic C-CH₃ |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-CONHNH₂ |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1650 - 1670 | Strong | C=O stretching (Amide I) |

| 1580 - 1620 | Strong | N-H bending (Amide II) |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretching |

| 1340 - 1360 | Strong | Symmetric NO₂ stretching |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 178 | [M - NH₂]⁺ |

| 164 | [M - N₂H₃]⁺ |

| 150 | [C₇H₄NO₂]⁺ |

| 134 | [C₈H₈O]⁺ |

| 120 | [C₇H₆N]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols: Synthesis of 2-Methyl-3-nitrobenzohydrazide

The synthesis of 2-Methyl-3-nitrobenzohydrazide can be achieved through a two-step process starting from 2-Methyl-3-nitrobenzoic acid.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common method is Fischer esterification.

-

Reactants: 2-Methyl-3-nitrobenzoic acid, Methanol (large excess), and a catalytic amount of concentrated Sulfuric Acid.

-

Procedure:

-

Dissolve 2-Methyl-3-nitrobenzoic acid in methanol.